molecular formula C14H8ClO4- B14234569 2-[(3-Chlorophenoxy)carbonyl]benzoate CAS No. 383719-07-1

2-[(3-Chlorophenoxy)carbonyl]benzoate

Cat. No.: B14234569
CAS No.: 383719-07-1
M. Wt: 275.66 g/mol
InChI Key: CXKKHICVVCQBLF-UHFFFAOYSA-M
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Description

2-[(3-Chlorophenoxy)carbonyl]benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a chlorophenoxy group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chlorophenoxy)carbonyl]benzoate typically involves the esterification of 3-chlorophenoxyacetic acid with benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chlorophenoxy)carbonyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3-Chlorophenoxy)carbonyl]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research is being conducted to explore its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of 2-[(3-Chlorophenoxy)carbonyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction cascades and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets .

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trichlorophenoxyacetic Acid: A chlorophenoxy herbicide with similar structural features.

    4-Chlorophenoxyacetic Acid: Another chlorophenoxy compound used as a plant growth regulator.

    2-(4-Chlorophenoxy)propionic Acid: A compound with herbicidal properties.

Uniqueness

2-[(3-Chlorophenoxy)carbonyl]benzoate is unique due to its specific ester linkage and the presence of both chlorophenoxy and benzoate groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

383719-07-1

Molecular Formula

C14H8ClO4-

Molecular Weight

275.66 g/mol

IUPAC Name

2-(3-chlorophenoxy)carbonylbenzoate

InChI

InChI=1S/C14H9ClO4/c15-9-4-3-5-10(8-9)19-14(18)12-7-2-1-6-11(12)13(16)17/h1-8H,(H,16,17)/p-1

InChI Key

CXKKHICVVCQBLF-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])C(=O)OC2=CC(=CC=C2)Cl

Origin of Product

United States

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